molecular formula C11H10N2O4 B1412396 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide CAS No. 37151-24-9

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide

Cat. No.: B1412396
CAS No.: 37151-24-9
M. Wt: 234.21 g/mol
InChI Key: KQAZNNRWXVRUQO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide is a heterocyclic compound that belongs to the class of nitroazoles. This compound is characterized by the presence of a nitro group attached to an oxazole ring, which is further substituted with dimethyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide typically involves the nitration of oxazole derivatives. One common method includes the reaction of 4,5-dimethyl-2-phenyl oxazole with nitric acid or a mixture of nitric and sulfuric acids. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the oxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide involves its interaction with molecular targets through its nitro and oxazole functional groups. The nitro group can participate in redox reactions, while the oxazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The combination of the nitro group with the dimethyl and phenyl groups on the oxazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

4,5-dimethyl-2-(2-nitrophenyl)-3-oxido-1,3-oxazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-8(2)17-11(12(7)14)9-5-3-4-6-10(9)13(15)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAZNNRWXVRUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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